LogP Comparison: 4-(2-Hydroxyethyl)piperazine-1-carboxamide is 1.26 Log Units More Hydrophilic Than the Parent Piperazine-1-Carboxamide
The computed partition coefficient (LogP) of 4-(2-hydroxyethyl)piperazine-1-carboxamide is −1.325, compared with −0.06270 for the unsubstituted piperazine-1-carboxamide parent compound . This represents a ΔLogP of −1.26, corresponding to approximately 18-fold greater predicted preference for the aqueous phase. The N-ethyl analog (LogP −1.18) sits at an intermediate hydrophilicity but lacks the free primary carboxamide NH₂ available for downstream conjugation [1].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = −1.325 (ChemScene computational data) |
| Comparator Or Baseline | Piperazine-1-carboxamide (CAS 5623-95-0): LogP = −0.063; N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 816456-44-7): LogP = −1.18 |
| Quantified Difference | ΔLogP = −1.26 vs. parent (≈18× aqueous preference); ΔLogP = −0.15 vs. N-ethyl analog (≈1.4× more hydrophilic) |
| Conditions | Computed values from vendor technical datasheets; consistent computational method not verified across sources |
Why This Matters
For procurement decisions involving aqueous-phase reactions, biochemical assay development, or hydrophilic drug candidate design, the systematically lower LogP of the target compound reduces the need for organic co-solvents and surfactant additives.
- [1] Chem-Space. N-Ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 816456-44-7): Properties – LogP: −1.18. View Source
